molecular formula C22H20N4O2S2 B2658858 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1206993-26-1

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2658858
CAS No.: 1206993-26-1
M. Wt: 436.55
InChI Key: CIUUAQPQSOOMNX-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including compounds structurally similar to the one , have been synthesized and evaluated for their anticancer properties. For instance, a study by Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. The compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines. One of the compounds showed high selectivity and potent anticancer activity, indicating the therapeutic potential of thiazole derivatives in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Antifungal Activities

Thiazole and thiadiazole derivatives have also been studied for their antimicrobial properties. Jung et al. (2004) synthesized and evaluated 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors. The study found that certain modifications in the molecular structure could significantly increase binding affinity and selectivity for A3 receptors, suggesting the potential use of these compounds in developing antimicrobial agents (Jung et al., 2004).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-15-13-29-21(24-15)25-20(27)14-30-22-23-12-19(16-8-10-18(28-2)11-9-16)26(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUAQPQSOOMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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